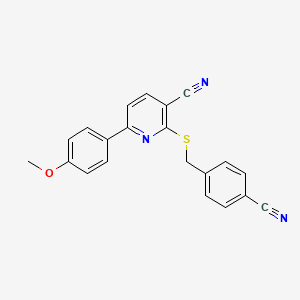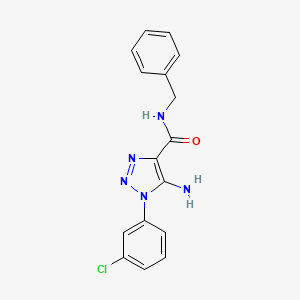
2-((4-Cyanobenzyl)thio)-6-(4-methoxyphenyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Cyanobenzyl)thio)-6-(4-methoxyphenyl)nicotinonitrile, also known as CTMN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Cytotoxicity and Anticancer Potential
- Nicotinonitrile derivatives, including those with thiophene substituents, have been synthesized and tested for their cytotoxic activity against various tumor cell lines. Compounds in this category have shown promising cytotoxicity, indicating potential for cancer treatment (Ibrahim et al., 2018).
Corrosion Inhibition
- Certain pyridine derivatives, closely related to nicotinonitrile, have been studied as corrosion inhibitors for steel. These studies involve electrochemical, surface, and quantum chemical analyses to understand the inhibitory effects and adsorption behaviors (Ansari et al., 2015).
Photophysical Studies
- Nicotinonitrile derivatives have been investigated for their photophysical properties. For example, studies on compounds like 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile show potential as blue light-emitting materials (Ahipa et al., 2014).
Antimicrobial Activity
- Research on nicotinonitrile derivatives has also extended to their antimicrobial properties. Certain synthesized compounds have been tested against various bacterial and fungal strains, showing potential as antimicrobial agents (Guna et al., 2015).
Application in Solar Cells
- In the realm of renewable energy, some nicotinonitrile derivatives have been used in dye-sensitized solar cells (DSSCs). These studies focus on improving the efficiency and spectral coverage of DSSCs (Hemavathi et al., 2019).
Molecular Structural Studies
- Structural characterization of nicotinonitrile derivatives, including X-ray crystallography and spectroscopy, has been conducted to understand their molecular geometry and interactions (Chantrapromma et al., 2009).
Propiedades
IUPAC Name |
2-[(4-cyanophenyl)methylsulfanyl]-6-(4-methoxyphenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3OS/c1-25-19-9-6-17(7-10-19)20-11-8-18(13-23)21(24-20)26-14-16-4-2-15(12-22)3-5-16/h2-11H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIIVRBDOXQYOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Cyanobenzyl)thio)-6-(4-methoxyphenyl)nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2803616.png)
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2803617.png)

![6-(3-fluorobenzyl)-8-(4-methoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2803620.png)


![4-fluoro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2803629.png)

![ethyl (4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamate](/img/structure/B2803631.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2803633.png)
![2,5-dichloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2803634.png)
![7-Methoxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride](/img/structure/B2803635.png)
